molecular formula C11H13ClO B8000659 trans-2-(3-Chlorophenyl)cyclopentanol

trans-2-(3-Chlorophenyl)cyclopentanol

Cat. No.: B8000659
M. Wt: 196.67 g/mol
InChI Key: XBJWMSMUZCFGKY-MNOVXSKESA-N
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Description

trans-2-(3-Chlorophenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a chlorine substituent at the meta position of the phenyl ring. This compound is synthesized via asymmetric hydrogenation methodologies, often employing chiral iridium catalysts such as (R)-CAT2, which enable high enantioselectivity (up to 99% ee) and trans selectivity (trans/cis >99:1) in cyclopentanol formation .

Properties

IUPAC Name

(1S,2R)-2-(3-chlorophenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWMSMUZCFGKY-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3-Chlorophenyl)cyclopentanol typically involves the following steps:

  • Friedel-Crafts Alkylation: : Reacting 3-chlorobenzene with cyclopentanone in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reduction: : The resulting ketone is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

In an industrial setting, the compound is produced through optimized versions of the above reactions, often employing continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Chemical Reactions Analysis

trans-2-(3-Chlorophenyl)cyclopentanol: undergoes several types of reactions:

  • Oxidation: : The hydroxyl group can be oxidized to form the corresponding ketone, cyclopentanone.

  • Reduction: : The compound can be further reduced to form the corresponding alkane.

  • Substitution: : The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Chromium(VI) oxide (CrO₃) in acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) in methanol.

  • Substitution: : Nucleophiles such as hydroxide (OH⁻) or alkoxides in polar aprotic solvents.

Major Products Formed

  • Oxidation: : Cyclopentanone.

  • Reduction: : trans-2-(3-Chlorophenyl)cyclopentane.

  • Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

trans-2-(3-Chlorophenyl)cyclopentanol: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: : Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which trans-2-(3-Chlorophenyl)cyclopentanol exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Inhibition or activation of biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogenated Derivatives

trans-2-(3-Fluorophenyl)cyclopentanol
  • Molecular Formula : C₁₁H₁₃FO (Molecular Weight: 180.22 g/mol) .
  • Structural Differences: Fluorine substitution at the meta position reduces steric bulk compared to chlorine.
trans-2-(4-Chlorophenyl)-cyclopent-2-enol
  • Structure: Features a para-chlorophenyl group and a double bond in the cyclopentanol ring .
  • Impact : The para-substitution may reduce steric hindrance compared to meta-substitution, while the double bond introduces rigidity, affecting conformational flexibility.
trans-2-(4-Bromophenyl)-cyclopent-2-enol
  • Structure : Bromine substituent at the para position .

Substituent Effects: Alkyl and Aryl Derivatives

trans-2-(2-Ethylphenyl)cyclopentanol
  • Molecular Formula : C₁₃H₁₈O (Molar Mass: 190.28 g/mol) .
trans-2-(3,5-Dimethylphenyl)cyclopentanol
  • Molecular Formula : C₁₃H₁₈O (Molar Mass: 190.28 g/mol) .
  • Impact : The dimethyl substitution introduces significant steric hindrance, which may hinder interactions with sterically sensitive biological targets.
trans-2-(2,2-Diphenylvinyl)cyclopentanol
  • Synthesis: Achieved via condensation reactions with 2-bromo-1-(4-bromophenyl)ethanone, yielding trans/cis ratios of 10:1 .
  • Unique Feature : The diphenylvinyl group adds π-π stacking capabilities, useful in materials science or receptor binding.
trans-2-(6-Amino-9H-purin-9-yl)cyclopentanol
  • Application : Forms acid-addition salts for anti-inflammatory therapy, demonstrating the scaffold’s versatility in drug design .

Key Observations :

  • Iridium catalysts enable superior enantioselectivity and trans selectivity compared to non-catalytic methods.
  • Bulky substituents (e.g., diphenylvinyl) reduce trans/cis ratios, likely due to steric constraints during cyclization .

Physicochemical and Structural Properties

Compound LogP (Predicted) Solubility Key Structural Feature
trans-2-(3-Chlorophenyl)cyclopentanol ~2.8 Moderate Meta-chloro, planar phenyl
trans-2-(3-Fluorophenyl)cyclopentanol ~2.5 High Electron-withdrawing fluorine
trans-2-(3,5-Dimethylphenyl)cyclopentanol ~3.2 Low Steric hindrance from dimethyl

Notes:

  • Chlorine’s higher hydrophobicity increases LogP compared to fluorine.
  • Dimethyl groups drastically reduce solubility, as seen in trans-2-(3,5-Dimethylphenyl)cyclopentanol .

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